

Application Note: FTIR and Raman Spectral Analysis of Pigment Red 112

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (C.I. 12370) is a synthetic organic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical name is 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)azo)naphthalene-2-carboxamide, with the molecular formula C₂₄H₁₆Cl₃N₃O₂ and a molecular weight of 484.76 g/mol [1][2][3][4]. Due to its vibrant red color and good lightfastness, it finds application in various industries, including printing inks, paints, and coatings[5]. Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive methods for the identification and characterization of this pigment. These techniques provide a molecular fingerprint, allowing for quality control, counterfeit detection, and analysis of artworks and colored materials.

This document provides detailed protocols for the analysis of **Pigment Red 112** using both FTIR and Raman spectroscopy, along with a summary of expected spectral data.

Data Presentation

The following table summarizes the characteristic vibrational bands expected for **Pigment Red 112** in FTIR and Raman spectroscopy. The assignments are based on the known chemical structure of the molecule and data for related Naphthol AS pigments.



Wavenumber (cm ⁻¹) - FTIR	Wavenumber (cm⁻¹) - Raman	Vibrational Assignment
~3400	-	O-H stretching (intramolecular hydrogen bonding)
~3050	~3060	Aromatic C-H stretching
~2920	~2925	Aliphatic C-H stretching (methyl group)
~1670	~1620	Amide I (C=O stretching)
~1620	~1600	Aromatic C=C stretching (naphthalene ring)
~1550	~1550	Amide II (N-H bending and C-N stretching)
~1480	~1485	Aromatic C=C stretching
~1400	~1400	Azo group (-N=N-) stretching
~1270	~1275	C-N stretching
~1150	~1150	Aromatic C-H in-plane bending
~820	~825	C-CI stretching
~750	~750	Aromatic C-H out-of-plane bending

Disclaimer: The peak positions are approximate and can vary slightly based on the sample preparation, instrumentation, and physical state of the pigment.

Experimental ProtocolsFourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **Pigment Red 112** for identification and quality control.

Methodology: Attenuated Total Reflectance (ATR)-FTIR



This is a common and convenient method for analyzing solid powders.

 Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory is recommended[6][7].

Sample Preparation:

- Ensure the diamond crystal of the ATR accessory is clean by taking a background spectrum of the clean, empty crystal.
- Place a small amount of the Pigment Red 112 powder (a few milligrams) directly onto the center of the diamond crystal.
- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

- Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- Data Format: Absorbance.

Data Processing:

- Perform a background subtraction using the previously collected background spectrum.
- If necessary, apply an ATR correction to the spectrum.
- Perform baseline correction to remove any broad background features.
- Identify and label the peaks of interest.

Methodology: KBr Pellet Transmission



This is a traditional method for obtaining high-quality FTIR spectra of solid samples.

- Instrumentation: A standard transmission FTIR spectrometer.
- Sample Preparation:
 - Weigh approximately 1-2 mg of Pigment Red 112 and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semitransparent pellet.
- · Data Acquisition:
 - Spectral Range: 4000 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32 to 64.
 - Data Format: Transmittance or Absorbance.
- Data Processing:
 - Collect a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and collect the sample spectrum.
 - If collected in transmittance, convert the spectrum to absorbance for easier interpretation.
 - Perform baseline correction and peak labeling.

Raman Spectroscopy



Objective: To obtain the Raman scattering spectrum of **Pigment Red 112**, which is complementary to the FTIR spectrum and can provide additional structural information.

- Instrumentation: A confocal Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm) is ideal[8]. The choice of laser wavelength may be critical to avoid fluorescence from the pigment.
- Sample Preparation:
 - Place a small amount of the **Pigment Red 112** powder on a clean microscope slide.
 - Gently press the powder with a clean coverslip to create a flat surface for analysis[9].

Data Acquisition:

- Excitation Wavelength: Start with a lower energy laser (e.g., 785 nm) to minimize potential fluorescence. If the signal is weak, a shorter wavelength laser (e.g., 532 nm) can be used, but be cautious of sample burning or fluorescence.
- Laser Power: Use the lowest laser power necessary to obtain a good signal (typically 1-10 mW at the sample) to avoid thermal degradation of the pigment.
- Objective: A 50x or 100x objective is commonly used.
- Acquisition Time and Accumulations: An acquisition time of 1-10 seconds with 2-10 accumulations is a good starting point. These parameters can be adjusted to optimize the signal-to-noise ratio.
- Spectral Range: 200 3200 cm⁻¹.

Data Processing:

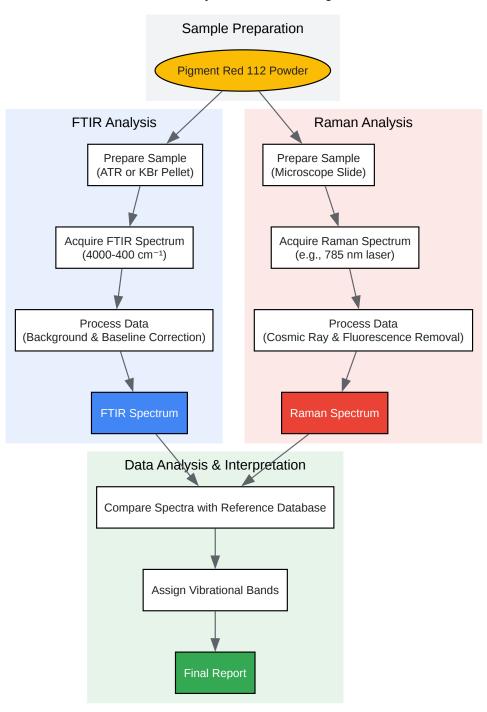
- Perform cosmic ray removal.
- If present, perform baseline correction to remove fluorescence background.
- Normalize the spectrum if comparing relative peak intensities.



Identify and label the characteristic Raman bands.

Visualization

FTIR and Raman Analysis Workflow for Pigment Red 112





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